molecular formula C8H11ClFNO B1388674 4-Ethoxy-3-fluoroaniline hydrochloride CAS No. 451-87-6

4-Ethoxy-3-fluoroaniline hydrochloride

Cat. No.: B1388674
CAS No.: 451-87-6
M. Wt: 191.63 g/mol
InChI Key: HOIZUHSWTLZVHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluoroaniline hydrochloride typically involves the reaction of 4-ethoxy-3-fluoroaniline with hydrochloric acid. The process may include steps such as nitration, reduction, and halogenation . Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure consistency and quality. These methods may include the use of automated reactors and purification systems to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . Reaction conditions such as temperature, pressure, and solvent can vary depending on the specific reaction being performed .

Major Products

The major products formed from these reactions can include various derivatives of this compound, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. These interactions can affect various biochemical processes, such as enzyme activity and signal transduction . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

IUPAC Name

4-ethoxy-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-2-11-8-4-3-6(10)5-7(8)9;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIZUHSWTLZVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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